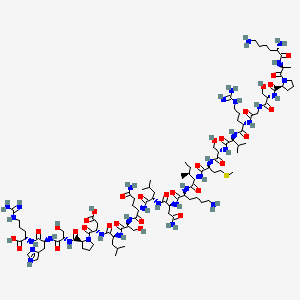![molecular formula C19H22N2O2 B563554 4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid CAS No. 1189861-91-3](/img/new.no-structure.jpg)
4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid is a compound used primarily in scientific research. It is known for its applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by its unique isotopic labeling, which makes it valuable for specific types of research.
Preparation Methods
The synthesis of 4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid involves several steps. One common method includes the reaction of benzylamine with a piperidine derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity .
Chemical Reactions Analysis
4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid is widely used in scientific research due to its unique properties. In chemistry, it is used as a reference compound for isotopic labeling studies. In biology and medicine, it is employed in the study of metabolic pathways and drug interactions. The compound’s isotopic labeling allows for precise tracking and analysis in various experimental setups .
Mechanism of Action
The mechanism of action of 4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of the research .
Comparison with Similar Compounds
4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid can be compared with other similar compounds such as:
- 4-Aminobenzoic acid-(phenyl-13C6)
- 4-Hydroxybenzoic acid-(phenyl-13C6)
- 4-Methoxybenzoic acid-(phenyl-13C6)
These compounds share similar isotopic labeling but differ in their chemical structure and specific applications. The uniqueness of this compound lies in its specific piperidine and benzyl groups, which confer distinct properties and uses .
Properties
CAS No. |
1189861-91-3 |
|---|---|
Molecular Formula |
C19H22N2O2 |
Molecular Weight |
316.351 |
IUPAC Name |
4-(anilino)-1-benzylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C19H22N2O2/c22-18(23)19(20-17-9-5-2-6-10-17)11-13-21(14-12-19)15-16-7-3-1-4-8-16/h1-10,20H,11-15H2,(H,22,23)/i2+1,5+1,6+1,9+1,10+1,17+1 |
InChI Key |
YFSCBWDAVTYIMM-IPTBCTDGSA-N |
SMILES |
C1CN(CCC1(C(=O)O)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Synonyms |
1-Benzyl-4-[(phenyl-13C6)-amino]piperidine-4-carboxylic Acid; 4-(Anilino-13C6)-1-benzylpiperidine-4-carboxylic Acid; NSC 73748-13C6; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrobromide](/img/structure/B563482.png)






